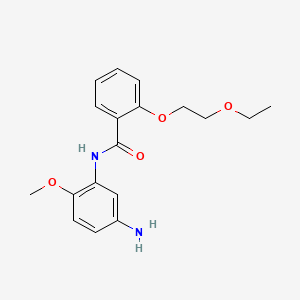

N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide

Description

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is N-(5-amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)benzamide . This nomenclature precisely describes the molecular architecture through systematic designation of each functional group and its position within the overall structure. The compound features a benzamide core with specific substitution patterns that define its chemical identity and distinguish it from related structural analogs.

The molecular formula is established as C₁₈H₂₂N₂O₄ , indicating the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight is calculated to be 330.38 grams per mole , providing essential information for stoichiometric calculations and analytical determinations. The structural representation can be expressed through the Simplified Molecular Input Line Entry System (SMILES) notation as: O=C(NC1=CC(N)=CC=C1OC)C2=CC=CC=C2OCCOCC .

The compound's three-dimensional structure reveals specific geometric arrangements that influence its chemical properties and potential interactions. The benzamide linkage connects two aromatic ring systems, with the aminomethoxyphenyl group serving as the amine component and the ethoxyethoxybenzyl group functioning as the acyl component. The presence of the 2-ethoxyethoxy substituent on the benzoyl ring introduces conformational flexibility through the ether linkages, while the 5-amino-2-methoxy substitution pattern on the aniline ring creates specific electronic and steric environments.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service (CAS) Registry Number for N-(5-amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)benzamide is 1020055-12-2 . This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The CAS registration provides unambiguous identification regardless of nomenclature variations or alternative naming conventions used in different contexts.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-3-23-10-11-24-16-7-5-4-6-14(16)18(21)20-15-12-13(19)8-9-17(15)22-2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOCBWOYBLZJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 2-(2-ethoxyethoxy)aniline.

Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 5-amino-2-methoxybenzoic acid and the amine group of 2-(2-ethoxyethoxy)aniline. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.

Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide is being explored for its therapeutic potentials:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific cancer cell lines. The mechanism may involve enzyme inhibition or receptor modulation, which can lead to reduced cell proliferation and increased apoptosis in malignant cells.

- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural features could enhance its interaction with microbial targets.

Biological Research

The compound serves as a valuable tool in biological research:

- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes makes it suitable for studying enzyme kinetics and mechanisms. This can provide insights into metabolic pathways and potential drug interactions.

- Cell Signaling Pathways : Investigations into how the compound interacts with cellular receptors can reveal its role in modulating signaling pathways, which is crucial for understanding various physiological processes and disease mechanisms.

Materials Science

The unique properties of this compound may also find applications in materials science:

- Polymer Development : this compound can be utilized as a building block in synthesizing novel polymers with tailored properties for specific applications in coatings, adhesives, and other industrial materials.

- Nanotechnology : The compound's functional groups may allow for modifications that enhance the performance of nanomaterials, particularly in drug delivery systems where targeted release is essential.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at specific concentrations, suggesting its potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens. The findings demonstrated that it exhibited notable inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics, highlighting its potential in combating antibiotic resistance.

Case Study 3: Enzyme Targeting

Research aimed at understanding the enzyme inhibition profile of this compound revealed that it effectively inhibited certain enzymes involved in metabolic pathways linked to cancer progression. This study provided insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide depends on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Benzamide Core

N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS: Unspecified) Structure: Replaces the ethoxyethoxy group with a 3,5-dimethylphenoxy acetamide chain. Activity: Not explicitly reported, but phenoxy groups in related compounds are associated with receptor-binding interactions .

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide (CAS: 1020056-79-4) Structure: Features a 2-methylphenyl group instead of 5-amino-2-methoxyphenyl, with a 4-(2-methoxyethoxy) substitution. Properties: The methoxyethoxy group at position 4 may alter electronic distribution on the benzamide ring, affecting binding affinity to targets like sigma receptors .

Functional Group Modifications

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Structure: Contains a piperidinylethylamine side chain and iodine substitution at position 3. Activity: Binds sigma receptors with high affinity (Kd = 5.80 nM) and demonstrates tumor-selective uptake in prostate cancer xenografts .

N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Structure: Incorporates a 2-chlorophenyl-azetidinone moiety. Activity: Exhibits potent antimicrobial activity (Gram-positive bacteria: MIC = 1.56 µg/mL) due to the β-lactam-like azetidinone core . Comparison: The target compound lacks the azetidinone ring, suggesting divergent mechanisms of action.

Pharmacological and Functional Comparisons

Table 1: Key Parameters of Selected Benzamide Derivatives

Key Observations :

- Solubility : The ethoxyethoxy chain in the target compound likely enhances water solubility compared to halogenated or fully aromatic analogs (e.g., [125I]PIMBA) .

- Antimicrobial vs. Antioxidant Activity: Azetidinone derivatives prioritize antimicrobial activity, while thiourea-linked benzamides (e.g., N-(2-phenylethyl)morpholine-4-carbothioamide) excel in antioxidant effects .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide is a synthetic organic compound with notable structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Amino Group : Contributes to its reactivity and potential interactions with biological targets.

- Benzamide Structure : Commonly associated with diverse pharmacological activities.

- Ethoxy Groups : May enhance solubility and modulate interactions with biological molecules.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 314.39 g/mol .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Receptor Interaction : The compound could interact with cellular receptors, modulating their activity and influencing downstream signaling cascades.

- DNA Intercalation : Potential intercalation into DNA may affect gene expression and cellular functions .

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer potential:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines, exhibiting cytotoxic effects at micromolar concentrations. For instance, related compounds in the benzamide class have demonstrated IC values in the low micromolar range, suggesting that this compound may also possess similar activity .

- Mechanistic Insights : The anticancer effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms, although further research is needed to elucidate the precise pathways involved .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of this compound:

- Broad-Spectrum Activity : Investigations have suggested that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Case Studies : Similar compounds have been evaluated for their minimum inhibitory concentrations (MIC), demonstrating effectiveness against various bacterial strains .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

Coupling Reactions : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the benzoyl chloride intermediate with the amino-methoxyphenyl moiety under inert conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity (confirmed via HPLC) .

Characterization : Validate structure using -NMR (e.g., δ 8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation .

- Stability Assays : Incubate at 37°C in PBS and liver microsomes. Monitor degradation via LC-MS over 24 hours. Adjust formulation with cyclodextrin derivatives if instability is observed .

Q. What spectroscopic techniques are suitable for tracking reaction intermediates?

- Methodological Answer :

- FT-IR : Monitor carbonyl (C=O) stretch at ~1650–1700 cm and amine (N–H) bends at ~1550 cm .

- UV-Vis : Track π→π* transitions of the benzamide core (λ~270–290 nm) to confirm conjugation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound's biological efficacy?

- Methodological Answer :

- Substituent Variation : Systematically modify the ethoxyethoxy chain (e.g., replace with PEGylated or alkyl groups) and assess impact on target binding via SPR or ITC .

- Biological Testing : Screen derivatives in cancer cell lines (e.g., MCF-7, HeLa) using IC assays. Corrogate data with computational docking (e.g., AutoDock Vina) to identify critical hydrogen bonds (e.g., between methoxy groups and kinase active sites) .

- Example SAR Table :

| Substituent Modification | IC (μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Ethoxyethoxy (Parent) | 12.5 | -8.2 |

| PEG-2 | 8.3 | -9.1 |

| Methyl | >50 | -5.4 |

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution (via radiolabeling), and metabolite identification (LC-MS/MS) to assess bioavailability limitations .

- Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target engagement (e.g., Hedgehog pathway inhibition) and rule off-target effects .

Q. What strategies mitigate fluorescence interference in spectrofluorometric assays for this compound?

- Methodological Answer :

- Background Correction : Use time-resolved fluorescence (TRF) to distinguish compound autofluorescence (τ ~2 ns) from longer-lived probes (e.g., europium chelates, τ ~1 ms) .

- Quenching Controls : Add potassium iodide (KI) to quench non-specific fluorescence signals .

Data Analysis & Experimental Design

Q. How should dose-response experiments be designed to account for the compound’s redox activity?

- Methodological Answer :

- Redox Buffering : Include antioxidants (e.g., ascorbic acid) in assay media to prevent artefactual oxidation .

- Multiplex Assays : Pair MTT viability assays with ROS detection (DCFH-DA probe) to decouple cytotoxicity from oxidative stress .

Q. What statistical models are appropriate for analyzing non-linear pharmacokinetic data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.